(3,3,3-Trichloropropyl)triphenylphosphonium chloride

Catalog No.
S1935399
CAS No.
804482-50-6
M.F
C21H19Cl4P
M. Wt
444.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,3,3-Trichloropropyl)triphenylphosphonium chlori...

CAS Number

804482-50-6

Product Name

(3,3,3-Trichloropropyl)triphenylphosphonium chloride

IUPAC Name

triphenyl(3,3,3-trichloropropyl)phosphanium;chloride

Molecular Formula

C21H19Cl4P

Molecular Weight

444.2 g/mol

InChI

InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1

InChI Key

CVLBDGPLEYFDOR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Wittig Reaction with (3,3,3-Trichloropropyl)triphenylphosphonium Chloride

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds (alkenes) . (3,3,3-Trichloropropyl)triphenylphosphonium chloride serves as a precursor to a key intermediate in this reaction, (3,3,3-trichloropropyl)-1-triphenylphosphorane. This phosphorane is generated by deprotonation of the chloride using a strong base .

The phosphorane intermediate reacts with carbonyl compounds (aldehydes and ketones) to form a new alkene and triphenylphosphine oxide byproduct . The advantage of using (3,3,3-Trichloropropyl)triphenylphosphonium chloride is the introduction of a trichloromethyl group (CCl3) onto the resulting alkene. This functionality can be useful for further synthetic manipulations.

An Example: Synthesis of DL-histrionicotoxin

One example of the application of (3,3,3-Trichloropropyl)triphenylphosphonium chloride in research is the synthesis of DL-histrionicotoxin . Histrionicotoxin is a naturally occurring toxin found in some mushrooms. The reported synthesis involves a nine-step process, where the Wittig reaction using (3,3,3-Trichloropropyl)triphenylphosphonium chloride serves as a key step for introducing the desired functionality into the molecule.

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a quaternary ammonium compound with the molecular formula C21H19Cl4P. It features a triphenylphosphonium cation and a trichloropropyl group, which contributes to its unique properties. The compound is characterized by its high molecular weight of 444.16 g/mol and is known for its stability and reactivity in various

  • Deprotonation: When deprotonated, (3,3,3-trichloropropyl)triphenylphosphonium chloride generates 3,3,3-trichloropropyl-1-triphenylphosphorane. This phosphorane can react with aldehydes to produce trichloromethylated (Z)-olefins .
  • Synthesis of Enynes: It serves as a reagent in the synthesis of (Z)-1,3-enynes through its reaction with various substrates .
  • Electrophilic Reactions: The presence of multiple chlorine atoms enhances its ability to act as an electrophile in nucleophilic substitution reactions.

Several methods exist for synthesizing (3,3,3-trichloropropyl)triphenylphosphonium chloride:

  • From Triphenylphosphine: The compound can be synthesized by reacting triphenylphosphine with 2-chloroethanol and trichloroacetic acid. This method is noted for its efficiency and yields .
  • Reactions with Organic Halides: Another common approach involves the reaction of triphenylphosphine with functionalized organic halides or alcohols under specific conditions to form various phosphonium salts.

(3,3,3-Trichloropropyl)triphenylphosphonium chloride finds applications primarily in organic synthesis due to its reactivity:

  • Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules, particularly in the formation of enynes and olefins.
  • Pharmaceutical Chemistry: Its ability to facilitate specific chemical transformations makes it valuable in drug development processes.

Interaction studies involving (3,3,3-trichloropropyl)triphenylphosphonium chloride often focus on its reactivity with biological molecules or other chemical species. Research indicates that:

  • Reactivity with Nucleophiles: The compound can interact with nucleophiles due to the electrophilic nature of the trichloropropyl group.
  • Potential Drug Delivery Systems: Its structural properties allow it to be explored as a vector for delivering therapeutic agents into cells.

Similar Compounds

Several compounds share structural similarities with (3,3,3-trichloropropyl)triphenylphosphonium chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Triphenylphosphonium bromideC18H18BrPBromide instead of chloride; used in similar reactions.
1-Hexadecyltriphenylphosphonium bromideC27H46BrPLonger alkyl chain; enhances lipophilicity and membrane permeability.
1-Octadecyltriphenylphosphonium bromideC30H51BrPSimilar to hexadecyl derivative but with an even longer chain.

These compounds are unique due to variations in their alkyl or halogen substituents, which influence their chemical behavior and applications.

Dates

Modify: 2023-08-16

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